3-Hydroxy Desloratadine beta-D-Glucuronide
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Overview
Description
3-Hydroxy Desloratadine beta-D-Glucuronide is a metabolite of Desloratadine, which is a second-generation, nonsedating selective H1-receptor histamine antagonist. Desloratadine is widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria . The compound has the molecular formula C25H27ClN2O7 and a molecular weight of 502.94 .
Preparation Methods
The preparation of 3-Hydroxy Desloratadine beta-D-Glucuronide involves the glucuronidation of Desloratadine followed by oxidation. The process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT2B10) and cytochrome P450 (CYP2C8) . The reaction conditions typically involve the use of cryopreserved human hepatocytes, NADPH, and UDP-glucuronic acid .
Chemical Reactions Analysis
3-Hydroxy Desloratadine beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by CYP2C8, leading to the formation of 3-Hydroxy Desloratadine.
Glucuronidation: Catalyzed by UGT2B10, resulting in the formation of the glucuronide conjugate.
Common reagents used in these reactions include NADPH, UDP-glucuronic acid, and various inhibitors of CYP2C8 . The major products formed from these reactions are 3-Hydroxy Desloratadine and its glucuronide conjugate .
Scientific Research Applications
3-Hydroxy Desloratadine beta-D-Glucuronide is primarily used in metabolomics and drug discovery research . It serves as a major active human metabolite of Desloratadine and is used to study the metabolic pathways and pharmacokinetics of antihistamines . The compound is also used in research related to allergic rhinitis and chronic idiopathic urticaria .
Mechanism of Action
The mechanism of action of 3-Hydroxy Desloratadine beta-D-Glucuronide involves its formation through the oxidation of Desloratadine by CYP2C8 and subsequent glucuronidation by UGT2B10 . This pathway leads to the production of 3-Hydroxy Desloratadine, which competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, providing relief from allergic symptoms .
Comparison with Similar Compounds
3-Hydroxy Desloratadine beta-D-Glucuronide is unique due to its specific metabolic pathway involving both glucuronidation and oxidation . Similar compounds include:
3-Hydroxy Desloratadine: A major metabolite of Desloratadine and Loratadine.
Desloratadine: The parent compound, a second-generation antihistamine.
Loratadine: A precursor to Desloratadine, also used as an antihistamine.
These compounds share similar antihistamine properties but differ in their metabolic pathways and specific enzyme interactions .
Properties
Molecular Formula |
C25H27ClN2O7 |
---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
(3S,4S,5S,6S)-6-[(13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H27ClN2O7/c26-15-3-4-17-13(9-15)1-2-14-10-16(11-28-19(14)18(17)12-5-7-27-8-6-12)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h3-4,9-11,20-23,25,27,29-31H,1-2,5-8H2,(H,32,33)/t20-,21-,22-,23?,25+/m0/s1 |
InChI Key |
XLMRWMPRWQUMIJ-STFXQITJSA-N |
Isomeric SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O |
Canonical SMILES |
C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
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